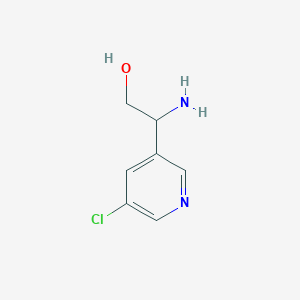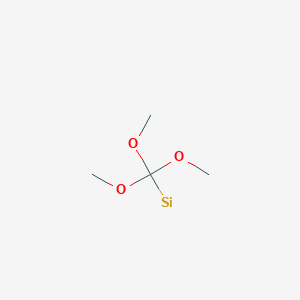
(Trimethoxysilyl)methane;Methyltrimethoxysilane; Methyltrimethyloxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless, free-flowing liquid commonly used as a crosslinker in the preparation of polysiloxane polymers . This compound is notable for its role in creating hydrophobic surfaces and enhancing the mechanical properties of materials.
Méthodes De Préparation
Methyltrimethoxysilane is typically synthesized from methyltrichlorosilane and methanol through an alcoholysis reaction. The reaction proceeds as follows :
[ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ]
This reaction is usually carried out under controlled conditions to ensure the complete conversion of methyltrichlorosilane to methyltrimethoxysilane. Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction parameters to optimize yield and purity .
Analyse Des Réactions Chimiques
Methyltrimethoxysilane undergoes various chemical reactions, including hydrolysis and condensation. The hydrolysis of methyltrimethoxysilane can proceed under both acidic and basic conditions, leading to the formation of silanols and eventually polysiloxanes . The general reaction for hydrolysis is:
[ \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_3 + 3 \text{CH}_3\text{OH} ]
Under acidic conditions, the rate of hydrolysis decreases with each successive step, while under basic conditions, the rate increases . Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols and polysiloxanes.
Applications De Recherche Scientifique
Methyltrimethoxysilane has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organosilicon compounds and as a crosslinker in the preparation of polysiloxane polymers . In biology and medicine, it is used to create hydrophobic surfaces on medical devices and implants, enhancing their biocompatibility and reducing the risk of infection . In industry, methyltrimethoxysilane is used in the production of coatings, adhesives, and sealants, providing improved mechanical properties and durability .
Mécanisme D'action
The mechanism of action of methyltrimethoxysilane involves its hydrolysis and condensation reactions, leading to the formation of silanols and polysiloxanes. These reactions occur through nucleophilic attack on the silicon atom, resulting in the displacement of methoxy groups and the formation of silanol groups . The silanol groups can further condense to form polysiloxane networks, which contribute to the compound’s crosslinking properties and its ability to enhance the mechanical strength of materials .
Comparaison Avec Des Composés Similaires
Methyltrimethoxysilane is similar to other organosilicon compounds such as octyltrimethoxysilane and hexamethyldisilazane. it is unique in its ability to form smaller gel pores and its chemical stability in various solutions . Other similar compounds include phenyltrimethoxysilane, vinyltrimethoxysilane, and 3-mercaptopropyltrimethoxysilane, each with distinct properties and applications .
Propriétés
Formule moléculaire |
C4H9O3Si |
|---|---|
Poids moléculaire |
133.20 g/mol |
InChI |
InChI=1S/C4H9O3Si/c1-5-4(8,6-2)7-3/h1-3H3 |
Clé InChI |
ZHERPVLBGALJPP-UHFFFAOYSA-N |
SMILES canonique |
COC(OC)(OC)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14789108.png)
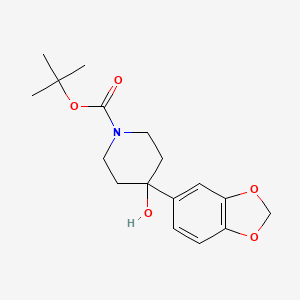
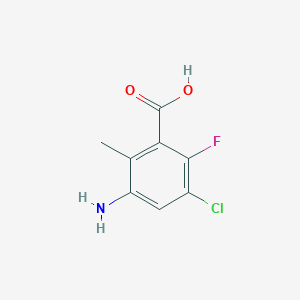
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14789116.png)
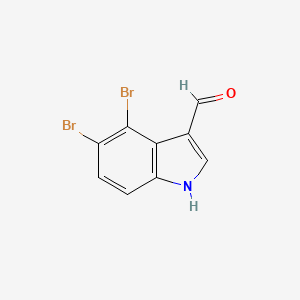
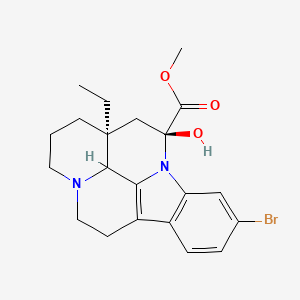
![2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14789125.png)
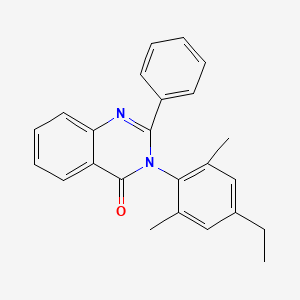
![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]-](/img/structure/B14789133.png)
![[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14789164.png)
![4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14789167.png)

